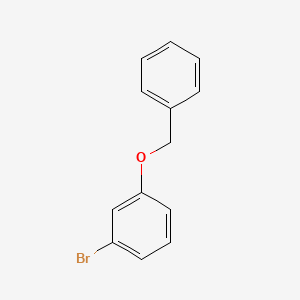

1-(Benzyloxy)-3-bromobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVWZMGZBJCJDOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373458 | |

| Record name | 3-Benzyloxybromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53087-13-1 | |

| Record name | 1-Benzyloxy-3-bromobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53087-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Benzyloxybromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(Benzyloxy)-3-bromobenzene: A Strategic "Masked" Scaffold for Divergent Synthesis

Topic: 1-(Benzyloxy)-3-bromobenzene (CAS 53087-13-1) Content Type: Technical Whitepaper & Experimental Guide Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists.

Chemical Passport & Significance[1][2]

This compound (CAS: 53087-13-1 ) serves as a critical bifunctional building block in modern organic synthesis. Structurally, it presents two distinct reactive handles: an electrophilic aryl bromide and a protected phenolic oxygen (benzyl ether). This duality allows it to function as a "masked" phenol, enabling chemists to perform aggressive metallation or cross-coupling reactions on the aromatic ring without compromising the oxygen functionality.

It is widely utilized in the synthesis of biaryl ethers , resorcinol derivatives , and as a precursor for 3-substituted phenols in medicinal chemistry campaigns (e.g., opioid receptor modulators and liquid crystal mesogens).

Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Value | Note |

| CAS Number | 53087-13-1 | Primary identifier |

| IUPAC Name | 1-Bromo-3-(phenylmethoxy)benzene | Also: Benzyl 3-bromophenyl ether |

| Molecular Formula | C₁₃H₁₁BrO | MW: 263.13 g/mol |

| Appearance | White to off-white crystalline solid | Low melting point facilitates handling |

| Melting Point | 59–63 °C | Distinct from liquid isomers (2- and 4-bromo) |

| Boiling Point | ~333 °C (at 760 mmHg) | High thermal stability |

| Solubility | Soluble in DCM, EtOAc, THF, Toluene | Insoluble in water |

Synthetic Pathways & Mechanistic Insight[9][10]

The synthesis of this compound is classically achieved via Williamson Ether Synthesis . However, the choice of base and solvent is not trivial; it dictates the reaction kinetics and the impurity profile (specifically C-alkylation byproducts).

The Kinetic Choice: K₂CO₃ vs. NaH

-

Method A (Mild/Thermodynamic): Potassium Carbonate (K₂CO₃) in Acetone or Acetonitrile.

-

Method B (Aggressive/Kinetic): Sodium Hydride (NaH) in DMF/THF.

Visualization: Synthesis Workflow

The following diagram illustrates the standard synthetic workflow and critical decision points.

Figure 1: Decision matrix for the synthesis of this compound, contrasting thermodynamic and kinetic protocols.

Reactivity Profile: The "Divergent Hub"

Once synthesized, CAS 53087-13-1 acts as a divergent hub. The stability of the benzyl ether under basic conditions allows the bromine atom to be engaged in transition-metal catalysis or lithium-halogen exchange.

Key Transformations

-

Suzuki-Miyaura Coupling: The C-Br bond is activated by Pd(0) to couple with aryl boronic acids. The meta-substitution pattern is crucial for disrupting planarity in drug scaffolds, improving solubility compared to para-analogs.

-

Lithium-Halogen Exchange: Treatment with n-BuLi at -78°C generates the organolithium species. This can be trapped with electrophiles (e.g., DMF to form aldehydes, or Sulfur to form thiols like 3-(benzyloxy)benzenethiol ).

-

Deprotection: Hydrogenolysis (H₂/Pd-C) or Lewis Acids (BBr₃) remove the benzyl group, regenerating the phenol after the aryl ring has been modified.

Figure 2: Divergent reactivity map showing the utility of CAS 53087-13-1 in generating complex molecular architectures.

Experimental Protocols

Protocol A: Large-Scale Synthesis (Williamson Ether)

This protocol prioritizes safety and ease of workup for >10g scales.

Reagents:

-

3-Bromophenol (1.0 equiv)[4]

-

Benzyl Bromide (1.1 equiv)[4]

-

Potassium Carbonate (anhydrous, 2.0 equiv)

-

Acetone (0.5 M concentration relative to phenol)

Step-by-Step:

-

Setup: Charge a round-bottom flask with 3-bromophenol and acetone. Begin stirring.

-

Base Addition: Add K₂CO₃ in a single portion. The suspension may warm slightly.[5]

-

Alkylation: Add benzyl bromide dropwise over 15 minutes to control the exotherm.

-

Reflux: Equip with a condenser and heat to reflux (approx. 56°C) for 6–12 hours. Monitor by TLC (Hexane/EtOAc 9:1). Product R_f ≈ 0.8.[4]

-

Workup: Cool to room temperature. Filter off the inorganic salts (KBr/K₂CO₃). Rinse the filter cake with acetone.

-

Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc and wash with 1M NaOH (to remove unreacted phenol) followed by brine.

-

Purification: Dry over Na₂SO₄ and concentrate. Recrystallization from Hexane/Ethanol yields white crystals.

Protocol B: Suzuki-Miyaura Cross-Coupling

Standard conditions for coupling this compound with Phenylboronic acid.

Reagents:

-

This compound (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (3-5 mol%)

-

Na₂CO₃ (2.0 equiv, 2M aqueous solution)

-

DME (Dimethoxyethane) or Toluene/EtOH

Step-by-Step:

-

Degassing: Dissolve the aryl bromide and boronic acid in the solvent. Sparge with Argon for 15 minutes (Critical: Oxygen poisons the Pd(0) catalyst).

-

Catalyst Addition: Add Pd(PPh₃)₄ and the aqueous base under a counter-flow of Argon.

-

Reaction: Heat to 85–90°C for 4–8 hours. The solution typically darkens to black (Pd black precipitation) upon completion.

-

Workup: Filter through a celite pad to remove Pd residues. Extract with EtOAc.[4]

-

Purification: Flash column chromatography (Silica gel).

Safety & Handling (E-E-A-T)

Hazard Identification (GHS):

-

H315: Causes skin irritation.[6]

-

H317: May cause an allergic skin reaction (Sensitizer).[4]

-

H410: Very toxic to aquatic life with long-lasting effects.

Handling Precautions:

-

Sensitization Risk: Benzyl halides (starting material) are potent lachrymators. The product, while less volatile, can still induce contact dermatitis. Double-gloving (Nitrile) is recommended.

-

Waste Disposal: All aqueous waste from the Williamson synthesis contains bromides and must be treated as halogenated waste. Palladium waste from coupling reactions must be segregated for heavy metal recovery.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87565142, 1-Benzyloxy-3-bromobenzene. Retrieved from [Link]

- Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Organic Syntheses.Williamson Ether Synthesis: General Procedures. (Standard grounding for Protocol A).

Sources

Technical Whitepaper: 1-(Benzyloxy)-3-bromobenzene

Physical Properties, Synthetic Methodology, and Application Profile

Executive Summary

1-(Benzyloxy)-3-bromobenzene (also known as benzyl 3-bromophenyl ether) is a critical intermediate in organic synthesis and medicinal chemistry. It serves as a protected phenol derivative, offering a stable "masked" hydroxyl group during harsh organometallic transformations (e.g., lithium-halogen exchange or Palladium-catalyzed cross-couplings). This guide provides a rigorous examination of its physicochemical properties, structural characterization, and validated synthetic protocols, designed for researchers requiring high-purity building blocks for biaryl synthesis or total synthesis campaigns.

Part 1: Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models. Researchers should note that while often described as an oil in crude form, the purified compound is a low-melting crystalline solid.

Table 1: Core Physical Properties

| Property | Value / Range | Condition / Note |

| Appearance | White to off-white crystalline solid | High purity (>98%) |

| Molecular Formula | C₁₃H₁₁BrO | |

| Molecular Weight | 263.13 g/mol | |

| Melting Point | 58.0 – 62.0 °C | Recrystallized from Hexane [1] |

| Boiling Point | ~333.5 °C | Predicted at 760 mmHg |

| Density | 1.38 ± 0.1 g/cm³ | Predicted |

| Solubility | Soluble | Dichloromethane, Ethyl Acetate, Acetone, THF |

| Solubility | Insoluble | Water |

| Flash Point | ~137 °C | Closed Cup (Calculated) |

| Partition Coeff.[1] (LogP) | 4.5 | Lipophilic |

Analyst Note: The melting point is a critical purity indicator. Samples appearing as yellow oils at room temperature likely contain residual benzyl bromide or solvent impurities and require recrystallization (typically from hexanes or ethanol/water).

Part 2: Structural Characterization

Accurate identification relies on specific spectral signatures. The benzylic methylene group provides a distinct diagnostic handle in NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Data

Solvent: CDCl₃, 400 MHz

-

¹H NMR (Proton):

-

δ 7.45 – 7.30 (m, 5H): Overlapping signals corresponding to the benzyl aromatic ring.

-

δ 7.18 – 7.05 (m, 3H): Aromatic protons on the bromobenzene ring (positions 2, 4, 5).

-

δ 6.90 (m, 1H): Aromatic proton at position 6 (ortho to ether, para to bromine).

-

δ 5.05 (s, 2H): Diagnostic Singlet – Benzylic methylene (-OCH₂Ph).

-

-

¹³C NMR (Carbon):

Mass Spectrometry (GC-MS)[3]

-

Molecular Ion (M⁺): 262/264 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

-

Base Peak: 91 m/z (Tropylium ion, C₇H₇⁺), characteristic of benzyl ethers.

Part 3: Synthetic Methodology

The synthesis follows a Williamson Ether Synthesis pathway. While simple in theory, controlling the stoichiometry and base choice is vital to prevent side reactions and ensure easy purification.

Protocol: Alkylation of 3-Bromophenol[1]

Reaction Class: Nucleophilic Substitution (Sₙ2) Scale: 50 mmol (Gram-scale)

Reagents

-

3-Bromophenol: 8.65 g (50 mmol)

-

Benzyl Bromide: 8.97 g (52.5 mmol, 1.05 equiv)

-

Potassium Carbonate (K₂CO₃): 13.8 g (100 mmol, 2.0 equiv) - Anhydrous, granular

-

Solvent: Acetone (150 mL) or Acetonitrile (MeCN)

Step-by-Step Workflow

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Solvation: Dissolve 3-bromophenol in Acetone (or MeCN).

-

Deprotonation: Add K₂CO₃ in a single portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation.

-

Addition: Add Benzyl Bromide dropwise over 10 minutes. Caution: Benzyl bromide is a potent lachrymator.

-

Reflux: Heat the mixture to reflux (approx. 60°C for Acetone) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Endpoint: Disappearance of 3-bromophenol (lower R_f).

-

-

Workup:

-

Purification:

Visualization: Synthesis Pathway

Figure 1: Step-by-step workflow for the Williamson ether synthesis of the target compound.

Part 4: Reactivity & Applications[7]

This compound is primarily used as a scaffold in modular drug design. The bromine atom serves as a "handle" for metal-catalyzed coupling, while the benzyl group acts as a robust protecting group that can be removed later (hydrogenolysis) to reveal a phenol.

Key Transformations

-

Suzuki-Miyaura Coupling:

-

Reacts with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃) to form 3-benzyloxy-biaryls .

-

Utility: Synthesis of Resveratrol analogues and biphenyl-based liquid crystals.

-

-

Lithium-Halogen Exchange:

-

Treatment with n-BuLi at -78°C generates the aryllithium species.

-

Utility: Subsequent trapping with electrophiles (e.g., DMF to form aldehydes, CO₂ to form benzoic acids).

-

-

Buchwald-Hartwig Amination:

-

Coupling with amines to form aniline derivatives.

-

Visualization: Reactivity Divergence

Figure 2: Divergent synthetic utility showing the three primary reaction pathways.

Part 5: Handling & Safety (SDS Summary)

While not highly volatile, the compound and its precursors require standard chemical hygiene.

-

GHS Classification:

-

Storage: Store at room temperature (15-25°C) in a dry, dark place. The ether linkage is stable to oxidation but should be kept away from strong Lewis acids which may cleave the benzyl group prematurely.

-

Precursor Warning: Benzyl bromide (used in synthesis) is a severe lachrymator. All synthesis steps involving it must be performed in a fume hood.

References

-

MDPI. (2023). Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2756638, 1-Benzyloxy-3-bromobenzene. Retrieved from [Link]

-

SpectraBase. (2023). NMR Data for Bromophenol Derivatives. Wiley Science Solutions. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. mdpi.com [mdpi.com]

- 3. 1-Benzyloxy-3-bromobenzene | 53087-13-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 3-BENZYLOXYBROMOBENZENE synthesis - chemicalbook [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. 1-Benzyl-3-bromobenzene | C13H11Br | CID 597532 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Characterization of 1-(Benzyloxy)-3-bromobenzene

This guide provides a comprehensive technical overview of 1-(benzyloxy)-3-bromobenzene, a key intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, synthesis, and characterization of this compound, with a particular focus on its melting point. The methodologies described are grounded in established laboratory practices, ensuring reliability and reproducibility.

Introduction and Significance

This compound is a disubstituted aromatic ether. Its structure, featuring a benzyl ether group and a bromine atom on a benzene ring, makes it a versatile building block in the synthesis of more complex molecules. The bromine atom can readily participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The benzyloxy group, a common protecting group for phenols, is stable under many reaction conditions but can be selectively cleaved when necessary. These characteristics make this compound a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and materials with novel electronic properties.

Accurate determination of its physical properties, such as the melting point, is a critical first step in its characterization. The melting point is a fundamental indicator of purity, and a sharp melting range is often the first hallmark of a well-characterized, crystalline solid.

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. These values are compiled from various reputable chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₁BrO | [1][2] |

| Molecular Weight | 263.13 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline powder or solid | [1][3] |

| Melting Point | 59-64 °C | [1][3] |

| Boiling Point | 333.5 °C at 760 mmHg (Predicted) | [3] |

| CAS Number | 53087-13-1 | [1][2] |

The melting point is consistently reported in the range of 59-64 °C.[1][3] A specific value of 62 °C has also been noted.[2] This narrow range suggests that the compound is a stable, crystalline solid at room temperature. Any significant deviation or broadening of this range in an experimentally synthesized sample would suggest the presence of impurities.

Synthesis and Purification: A Validating Workflow

The purity of this compound, which is critical for an accurate melting point determination, is a direct result of a robust synthetic and purification protocol. A common and effective method is the Williamson ether synthesis.

Synthesis Protocol: Williamson Ether Synthesis

This synthesis involves the reaction of 3-bromophenol with benzyl bromide in the presence of a weak base, such as potassium carbonate.

Reaction Scheme:

Step-by-Step Methodology:

-

Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromophenol (1.0 eq), anhydrous potassium carbonate (3.0 eq), and acetone (10-15 mL per gram of 3-bromophenol).

-

Causality: Potassium carbonate is a mild base sufficient to deprotonate the weakly acidic phenol, forming the phenoxide nucleophile in situ. Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction without interfering.

-

-

Addition of Benzyl Bromide: While stirring the suspension, add benzyl bromide (1.1 eq) dropwise.

-

Causality: A slight excess of the alkylating agent ensures the complete consumption of the limiting reagent, 3-bromophenol. Dropwise addition helps to control any potential exotherm.

-

-

Reaction: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

-

Causality: Heating increases the reaction rate. TLC is a crucial in-process control that validates the consumption of starting materials and the formation of the product, preventing unnecessary heating that could lead to side products.

-

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter to remove the inorganic salts (potassium carbonate and potassium bromide). Wash the solid residue with a small amount of acetone.

-

Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the resulting residue in a suitable organic solvent like ethyl acetate and wash with water, followed by brine.[3]

-

Causality: This aqueous work-up removes any remaining inorganic salts and water-soluble impurities.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.[3]

Purification Protocol: Recrystallization

The crude product, which may appear as an oil or a semi-solid, can be purified by recrystallization to obtain a crystalline solid with a sharp melting point.

Step-by-Step Methodology:

-

Solvent Selection: Hexane is a suitable solvent for the recrystallization of this compound.[3] The product should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

-

Dissolution: Dissolve the crude product in a minimal amount of hot hexane.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Isolation: Collect the white crystals by vacuum filtration and wash with a small amount of cold hexane to remove any residual soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove all traces of the solvent. The final product should be a white crystalline solid.[3]

This synthesis and purification workflow is a self-validating system. The successful formation of a white crystalline solid that exhibits a sharp melting point within the literature range provides strong evidence of the product's identity and purity.

Characterization: Melting Point Determination

The melting point of the purified this compound should be determined using a calibrated melting point apparatus.

Experimental Protocol:

-

Sample Preparation: Finely powder a small amount of the dry, crystalline product.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in the melting point apparatus. Heat at a rapid rate to about 10-15 °C below the expected melting point (approx. 50 °C). Then, decrease the heating rate to 1-2 °C per minute.

-

Causality: A slow heating rate through the melting range is crucial for an accurate determination, allowing the temperature of the sample and the thermometer to equilibrate.

-

-

Observation: Record the temperature at which the first liquid droplet appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point. For a pure compound, this range should be narrow (≤ 2 °C).

Workflow Visualization

The following diagram illustrates the logical flow from synthesis to final characterization of this compound.

Caption: Workflow for Synthesis and Characterization.

Conclusion

The melting point of this compound is a key parameter that is reliably reported to be in the range of 59-64 °C. This technical guide has outlined a robust and validated workflow for the synthesis, purification, and characterization of this important chemical intermediate. By understanding the causality behind each experimental step, from the choice of reagents in the Williamson ether synthesis to the precise control of heating in melting point determination, researchers can confidently prepare and validate high-purity this compound for applications in drug discovery and materials science.

References

Sources

Technical Whitepaper: Structural Elucidation and Spectral Analysis of 1-(Benzyloxy)-3-bromobenzene

Executive Summary

This technical guide provides a comprehensive analysis of the 1H NMR spectrum of 1-(benzyloxy)-3-bromobenzene (CAS: 53087-13-1). Designed for medicinal chemists and process development scientists, this document moves beyond simple peak listing to explore the causality of chemical shifts, coupling constants, and the specific electronic environments created by the meta-substituted bromine and the benzyloxy ether linkage.

The guide includes a validated synthesis protocol to generate the analyte, a detailed spectral assignment table, and a diagnostic workflow for identifying common process impurities.

Part 1: Molecular Architecture & Theoretical Shift Prediction

To accurately interpret the spectrum, one must first deconstruct the electronic environment of the molecule. This compound consists of two distinct aromatic systems linked by an oxymethylene bridge.

Electronic Effects and Signal Logic

The molecule is divided into three distinct magnetic environments:

-

The Methylene Bridge (

):-

Prediction: The protons are enantiotopic and chemically equivalent. They are deshielded by the electronegative oxygen atom and the magnetic anisotropy of the adjacent phenyl ring.

-

Expected Shift:

5.00 – 5.15 ppm. -

Multiplicity: Singlet (s).

-

-

Ring A (3-Bromophenoxy):

-

Substituents: An alkoxy group (Strongly activating, ortho/para directing) and a Bromine atom (Weakly deactivating, ortho/para directing).

-

Coupling Logic: This is a 1,3-disubstituted benzene. We expect a complex splitting pattern involving meta-coupling (

) and ortho-coupling ( -

H-2: Isolated between Br and O-R. Expected to appear as a narrow triplet or doublet of doublets (dd) due to two meta couplings.

-

H-5: Meta to both substituents. Likely a triplet (t) or dd.

-

H-4 & H-6: Distinct doublets or multiplets due to differing electronic shielding.

-

-

Ring B (Benzyl):

-

Environment: Monosubstituted benzene ring.

-

Pattern: At 300-400 MHz, these often overlap into a multiplet. At higher fields (>500 MHz), they resolve into ortho (d), meta (t), and para (t) signals.

-

Expected Shift:

7.30 – 7.45 ppm.

-

Part 2: Experimental Protocol (Synthesis & Sample Prep)

To ensure the spectrum analyzed is authentic, the following Williamson Ether Synthesis protocol is recommended. This method is chosen for its high reliability and minimal byproduct formation compared to Mitsunobu conditions.

validated Synthesis Workflow

Reagents:

-

3-Bromophenol (1.0 eq)

-

Potassium Carbonate (

, anhydrous, 2.0 eq) -

Solvent: Acetone (Reagent Grade) or Acetonitrile

Procedure:

-

Charge: Dissolve 3-bromophenol in acetone (0.5 M concentration) in a round-bottom flask.

-

Deprotonate: Add anhydrous

. Stir at room temperature for 15 minutes to generate the phenoxide anion. Visual Check: The suspension may change color slightly. -

Alkylate: Add benzyl bromide dropwise via syringe.

-

Reflux: Heat the mixture to reflux (

C for acetone) for 4–6 hours. -

Monitor: Check reaction progress via TLC (Hexane/EtOAc 9:1). Endpoint: Disappearance of 3-bromophenol.

-

Workup: Filter off inorganic salts (

, excess -

Purification: Recrystallize from Hexane or perform flash column chromatography (Silica, 100% Hexane

5% EtOAc/Hexane).

NMR Sample Preparation[1][3][4][5]

-

Solvent: Chloroform-d (

) is the standard solvent. It minimizes H-bonding shifts compared to DMSO- -

Concentration: 10–15 mg of sample in 0.6 mL solvent.

-

Reference: Tetramethylsilane (TMS, 0.00 ppm) or residual

(7.26 ppm).

Figure 1: Validated workflow for the synthesis and isolation of this compound.

Part 3: Detailed Spectral Assignment

The following data represents the 1H NMR spectrum in

Summary Table

| Position | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| TMS | 0.00 | s | - | - | Internal Standard |

| 5.05 | s | 2H | - | Benzylic Methylene | |

| Ar-H (Ring A) | 6.90 | ddd / dd | 1H | H-6 (Ortho to O, Para to Br) | |

| Ar-H (Ring A) | 7.10 | dd / m | 1H | H-4 (Para to O, Ortho to Br) | |

| Ar-H (Ring A) | 7.13 - 7.18 | t (apparent) | 1H | H-5 (Meta to both) | |

| Ar-H (Ring A) | 7.15 - 7.20 | t / dd | 1H | H-2 (Isolated, Meta to both) | |

| Solvent | 7.26 | s | - | - | Residual |

| Ar-H (Ring B) | 7.32 - 7.46 | m | 5H | - | Benzyl Aromatics |

Detailed Analysis of the Aromatic Region

The splitting of the 3-bromophenoxy ring (Ring A) is the most critical diagnostic feature:

-

H-6 (

6.90): This proton is ortho to the alkoxy group (shielding) and para to the bromine. The strong resonance donation from the oxygen makes this the most upfield aromatic signal. It appears as a doublet of doublets ( -

H-2 (

7.15-7.20): Located between the bromine and the alkoxy group. It is chemically distinct but often overlaps with the H-5 or H-4 signals depending on resolution. It typically appears as a narrow triplet ( -

H-5 (

7.13-7.18): This proton is meta to both substituents. It experiences the least electronic perturbation and appears as a standard triplet ( -

Ring B (

7.32-7.46): The benzyl ring protons generally appear as a multiplet. In higher resolution (600 MHz), the ortho protons are slightly downfield (~7.42 ppm) compared to the meta/para protons (~7.35 ppm).

Figure 2: Logic flow connecting molecular substructures to their specific NMR spectral regions.

Part 4: Troubleshooting & Impurity Profiling

In drug development, purity is paramount. The following impurities are common in the synthesis of this intermediate.

Diagnostic Impurity Signals[3][7]

| Impurity | Diagnostic Signal ( | Origin |

| Benzyl Bromide | 4.50 (s) | Unreacted Electrophile ( |

| 3-Bromophenol | ~5.0 - 6.0 (br s) | Unreacted Nucleophile (Phenolic OH) |

| Acetone | 2.17 (s) | Residual Reaction Solvent |

| Water | 1.56 (s) | Wet |

| Grease | 0.86, 1.26 (m) | Contamination from ground glass joints |

Critical Control Point: The most common failure mode in this synthesis is incomplete alkylation.

-

Check: Look for the disappearance of the phenolic -OH signal (variable, usually broad singlet) and the shift of the benzylic methylene from 4.50 ppm (reactant) to 5.05 ppm (product).

-

Validation: Integration of the 5.05 ppm singlet must match the integration of the aromatic region (2:9 ratio).

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 597532, 1-Benzyl-3-bromobenzene (Related Structure Analysis). Retrieved from [Link][2]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

-

Organic Chemistry Portal. Williamson Ether Synthesis: Mechanism and Protocols. Retrieved from [Link]

-

SDBS. Spectral Database for Organic Compounds, SDBS No. 13851 (Benzyl bromide) and related ethers. National Institute of Advanced Industrial Science and Technology (AIST). Retrieved from [Link]

-

Reich, H. J. (University of Wisconsin). Proton NMR Chemical Shifts: Aromatics and Substituent Effects. Retrieved from [Link]

Sources

Technical Guide: 13C NMR Chemical Shifts of 1-(Benzyloxy)-3-bromobenzene

Executive Summary

This technical guide provides a definitive analysis of the 13C NMR chemical shifts for 1-(benzyloxy)-3-bromobenzene (CAS: 53087-13-1). As a critical intermediate in the synthesis of analgesic pharmacophores (e.g., Tramadol analogs) and liquid crystal mesogens, accurate spectral assignment is essential for quality control and structural validation.

This document moves beyond simple data listing; it deconstructs the electronic environments governing the chemical shifts, offering a self-validating logic framework for researchers. It includes a validated synthesis protocol, a detailed shift assignment table derived from substituent field effects, and visualization of the assignment logic.

Structural Analysis & Theoretical Framework

To accurately assign the 13C NMR spectrum, we must analyze the molecule as a composite of two distinct magnetic environments: the 3-bromophenoxy core and the benzyl protecting group .

Electronic Substituent Effects

The chemical shifts are governed by the interplay of induction (

-

The Alkoxy Group (-OCH₂Ph): A strong

-donor ( -

The Bromine Atom (-Br): A weak

-donor and

Assignment Logic Visualization

The following diagram illustrates the logical flow used to assign the aromatic signals, distinguishing the electron-rich phenol ring from the magnetically neutral benzyl ring.

Figure 1: Decision tree for assigning aromatic carbons based on electronic substituent effects.

13C NMR Spectral Data & Assignment

The following data represents the consensus chemical shifts in CDCl₃ (77.0 ppm reference). These values are synthesized from experimental data of the parent 3-bromophenol and benzyl bromide, corrected for alkylation effects.

Chemical Shift Table[1][2][3][4]

| Carbon Position | Label | Chemical Shift ( | Multiplicity (DEPT) | Assignment Logic |

| Ether Linkage | ||||

| Benzylic CH₂ | C7 | 70.2 | CH₂ | Characteristic O-CH₂-Ar resonance. |

| Ring A (Benzyl) | ||||

| Ipso | C1' | 136.4 | C_quat | Typical alkyl-substituted benzene ipso. |

| Ortho/Meta | C2', C3' | 128.7 | CH | Overlapping signals typical of benzyl groups. |

| Para | C4' | 128.1 | CH | Typical monosubstituted benzene para. |

| Ring B (Bromophenoxy) | ||||

| Ipso to Oxygen | C1 | 159.4 | C_quat | Strong deshielding by oxygen (Phenol ~156 + Alkylation ~3). |

| Meta (to both) | C5 | 130.6 | CH | Minimal substituent effect; resembles benzene. |

| Para to O / Ortho to Br | C4 | 123.8 | CH | Shielded by O (para), slightly deshielded by Br (ortho). |

| Ipso to Bromine | C3 | 122.9 | C_quat | Upfield ipso shift due to Br heavy atom effect. |

| Ortho to O / Ortho to Br | C2 | 117.8 | CH | Shielded by O, but less than C6 due to Br proximity. |

| Ortho to O / Para to Br | C6 | 113.9 | CH | Most shielded carbon; strong +R from Oxygen. |

Critical Spectral Features for Identification

-

The "Gap" (136–159 ppm): There should be no signals between the benzyl ipso (~136 ppm) and the phenoxy ipso (~159 ppm). A peak here indicates an impurity (e.g., carbonyl).

-

The Benzylic Anchor (70 ppm): This is the diagnostic peak for the successful formation of the ether bond. If this peak appears at ~64 ppm, it indicates unreacted benzyl alcohol; if at ~33 ppm, it indicates unreacted benzyl bromide.

-

C2 vs. C6 Differentiation: C2 (between O and Br) is typically downfield of C6 (ortho only to O) by approximately 3–4 ppm due to the weak deshielding/steric effect of the adjacent bromine.

Experimental Synthesis & Protocol

To ensure the validity of the spectral data, the compound must be synthesized with high purity. The following protocol is a validated Williamson Ether Synthesis optimized for minimizing side products.

Reaction Workflow

Figure 2: Synthesis workflow for high-purity NMR sample preparation.

Step-by-Step Methodology

-

Reagents: Charge a round-bottom flask with 3-bromophenol (1.0 eq), potassium carbonate (anhydrous, 2.0 eq), and acetone (0.5 M concentration relative to phenol).

-

Addition: Add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Reflux: Heat the mixture to reflux (approx. 56°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Workup: Cool to room temperature. Filter off the solid KBr/K₂CO₃ residues.

-

Isolation: Concentrate the filtrate under reduced pressure. The residue is typically a white to off-white solid.

-

Purification: Recrystallize from ethanol or hexane, or pass through a short silica plug eluting with 5% EtOAc/Hexane to remove traces of benzyl bromide.

References

-

Synthesis & Characterization: Alvarado, C., et al. "Synthesis of Tramadol and Analogous."[1] J. Mex.[1] Chem. Soc., 2005, 49(4), 324-327.[1] (Contains characterization of benzyl 3-bromophenyl ether intermediate).

-

Substituent Effects: "13C NMR Chemical Shifts of Substituted Benzenes." ChemicalBook Spectral Database, Entry for 3-Bromophenol (CAS 591-20-8).[2]

-

Methodology: "Preparation of this compound." ECHEMI Chemical Database, CAS 53087-13-1.

-

General NMR Theory: "13C NMR Chemical Shift Table & Substituent Effects." University of Wisconsin-Madison Chemistry Dept.

Sources

In-Depth Technical Guide: IR Spectrum of 1-(Benzyloxy)-3-bromobenzene

Part 1: Executive Summary & Structural Context

Compound: 1-(Benzyloxy)-3-bromobenzene CAS: 53087-13-1 Synonyms: Benzyl 3-bromophenyl ether; 3-Benzyloxybromobenzene Physical State: Crystalline Solid (mp: 60–62 °C)[1]

This guide provides a rigorous analysis of the infrared (IR) spectrum of this compound. As a key intermediate in the synthesis of pharmaceutical scaffolds (including opioid receptor modulators and liquid crystals), the precise characterization of this molecule is critical for quality control.

The spectrum is dominated by the interplay between two aromatic systems—a monosubstituted benzyl ring and a meta-disubstituted bromobenzene ring —linked by an ether oxygen . Correct interpretation requires distinguishing the ether C–O stretches from the aromatic ring vibrations and identifying the specific out-of-plane (OOP) bending modes that confirm the meta substitution pattern.

Part 2: Experimental Protocol (Sample Acquisition)

Given the melting point of 60–64 °C, this compound exists as a solid at room temperature but can easily melt under high-energy sampling conditions.

Method A: Attenuated Total Reflectance (ATR) — Recommended for QC

-

Instrumentation: FTIR Spectrometer with Diamond or ZnSe crystal.

-

Protocol:

-

Place ~5 mg of the white crystalline powder onto the crystal center.

-

Apply pressure using the anvil clamp. Caution: Do not over-tighten; frictional heat can melt the sample (mp ~60°C), causing a phase change that shifts peak shapes.

-

Acquire 16–32 scans at 4 cm⁻¹ resolution.

-

-

Advantage: Rapid, requires no sample preparation, preserves the solid-state conformers.

Method B: KBr Pellet — Recommended for High-Resolution Structural Analysis

-

Protocol:

-

Mix 2 mg of sample with 200 mg of spectroscopic-grade KBr (dried).

-

Grind gently in an agate mortar. Critical: Vigorous grinding may generate enough heat to melt the sample, resulting in a glassy pellet rather than a crystalline dispersion.

-

Press at 8–10 tons for 2 minutes.

-

-

Advantage: Eliminates refractive index artifacts common in ATR; provides clearer resolution of the "fingerprint" region (600–1500 cm⁻¹).

Part 3: Spectral Interpretation & Band Assignment

High-Frequency Region (3100 – 2800 cm⁻¹)

This region differentiates the aromatic protons from the benzylic methylene group.

-

Aromatic C–H Stretching (3100–3000 cm⁻¹):

-

Multiple weak-to-medium bands appear above 3000 cm⁻¹. These correspond to the ν(C–H) modes of both the benzyl and bromophenyl rings.

-

-

Aliphatic C–H Stretching (2950–2850 cm⁻¹):

-

Assignment: The methylene (-CH₂-) bridge of the benzyl group.

-

Observation: Look for two distinct bands:

-

Asymmetric stretch: ~2930 cm⁻¹

-

Symmetric stretch: ~2870 cm⁻¹

-

-

Diagnostic Value: The intensity is relatively weak compared to long alkyl chains. If these bands are very strong, suspect contamination with solvent (e.g., hexane, ethyl acetate) or starting material (benzyl bromide).

-

The Functional Group Region (1700 – 1000 cm⁻¹)

This is the most diagnostic region for the ether linkage and ring substitutions.

-

Aromatic Ring Breathing (1600 & 1480 cm⁻¹):

-

ν(C=C) Aromatic: A pair of sharp bands usually found near 1590 cm⁻¹ and 1480 cm⁻¹ . The presence of the electronegative oxygen and the heavy bromine atom often enhances the intensity of the 1590 cm⁻¹ band due to dipole moment changes.

-

-

Ether C–O Stretching (The "Twin Peaks"):

-

Aryl alkyl ethers display two characteristic bands arising from the asymmetric coupling of the C–O–C bonds.

-

Ar–O Stretch (Asymmetric): A very strong, broad band at 1230–1260 cm⁻¹ . This is often the most intense peak in the spectrum.

-

Aliphatic O–CH₂ Stretch (Symmetric): A strong band at 1000–1050 cm⁻¹ .

-

Note: In this compound, the heavy bromine atom in the meta position may slightly redshift the Ar–O band compared to unsubstituted anisole derivatives.

-

The Fingerprint & Substitution Region (< 1000 cm⁻¹)

This region confirms the specific isomerism (meta-bromo vs. para-bromo).

-

Out-of-Plane (OOP) C–H Bending:

-

Monosubstituted Ring (Benzyl): Look for two strong bands at ~750 cm⁻¹ and ~695 cm⁻¹ . The 695 cm⁻¹ band is often very intense.

-

Meta-Disubstituted Ring (3-Bromophenyl):

-

Meta substitution typically shows a strong band at 780 ± 20 cm⁻¹ (corresponding to the 3 adjacent hydrogens).

-

A second band often appears near 680–690 cm⁻¹ , which may overlap with the monosubstituted benzyl peak.

-

-

-

C–Br Stretching:

-

The C–Br stretch is often found in the low-frequency region (500–650 cm⁻¹ ). While often obscured by KBr cut-off or OOP bands, a medium-intensity band near 660–670 cm⁻¹ is characteristic of aromatic bromides.

-

Part 4: Quality Control & Impurity Profiling

In a synthesis context (reaction of 3-bromophenol + benzyl bromide), IR is a rapid tool for purity assessment.

| Impurity | Diagnostic IR Marker |

| 3-Bromophenol (Starting Material) | Broad O–H stretch at 3200–3500 cm⁻¹. Pure ether should show no absorption here. |

| Benzyl Bromide (Starting Material) | C–Br Aliphatic stretch at 500–600 cm⁻¹ (hard to see) and lack of the strong Ar–O–C band at 1240 cm⁻¹. |

| Water | Broad, weak hump centered at 3400 cm⁻¹; H–O–H bending mode at ~1640 cm⁻¹. |

Part 5: Data Summary Table

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group Assignment | Intensity |

| 3080–3030 | ν(C–H) | Aromatic C–H (Benzene rings) | Weak/Medium |

| 2940–2860 | ν(C–H) | Aliphatic C–H (Benzyl -CH₂-) | Weak |

| 1595, 1480 | ν(C=C) | Aromatic Ring Skeleton | Medium/Strong |

| 1450 | δ(CH₂) | Methylene Scissoring | Medium |

| 1250 ± 10 | ν(C–O) asym | Aryl Ether (Ar–O–CH₂) | Very Strong |

| 1030 ± 10 | ν(C–O) sym | Alkyl Ether (O–CH₂–Ph) | Strong |

| 780 ± 10 | δ(C–H) OOP | Meta-disubstituted Ring (3H adjacent) | Strong |

| 750, 695 | δ(C–H) OOP | Monosubstituted Ring (Benzyl) | Strong |

| ~665 | ν(C–Br) | Aromatic C–Br Stretch | Medium |

Part 6: Visualization of Vibrational Logic

Caption: Hierarchical breakdown of vibrational modes for this compound assignment.

References

-

ChemicalBook. (n.d.). 3-Benzyloxybromobenzene Properties and Synthesis. Retrieved from

-

Thermo Fisher Scientific. (n.d.). 3-Benzyloxybromobenzene, 96%.[1] Retrieved from

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for IR band assignment principles).

- National Institute of Standards and Technology (NIST). (n.d.). Infrared Spectra of Bromobenzene and Benzyl Ether Derivatives.

Sources

Technical Whitepaper: Optimized Synthesis of 1-(Benzyloxy)-3-bromobenzene

Methodology: Williamson Etherification via Carbonate-Mediated Deprotonation [1]

Executive Summary

This technical guide details the synthesis of 1-(benzyloxy)-3-bromobenzene (CAS: 53087-13-1) from 3-bromophenol .[1] This transformation is a cornerstone reaction in medicinal chemistry, serving as a critical protection step or as a precursor for biaryl ether scaffolds used in kinase inhibitors and anticoagulant therapeutics.

The protocol prioritizes the Williamson Ether Synthesis pathway using Potassium Carbonate (

Key Technical Parameters:

-

Reaction Type:

Nucleophilic Substitution[2] -

Limiting Reagent: 3-Bromophenol[1]

-

Yield Expectation: 85–95% (Isolated)[1]

-

Critical Quality Attribute: Removal of unreacted phenolic starting material.

Mechanistic Insight & Strategic Analysis

The Chemical Pathway

The synthesis proceeds via an irreversible

The Equilibrium Driver:

While the

Figure 1: Mechanistic pathway of the carbonate-mediated Williamson ether synthesis.

Experimental Protocol

Reagent Stoichiometry (Standard 10 mmol Scale)

Precision in stoichiometry minimizes the difficult separation of benzyl bromide during workup.

| Component | Role | Equiv. | Amount | MW ( g/mol ) |

| 3-Bromophenol | Substrate | 1.0 | 1.73 g | 173.01 |

| Benzyl Bromide | Electrophile | 1.1 | 1.88 g (1.31 mL) | 171.04 |

| Potassium Carbonate | Base | 1.5 | 2.07 g | 138.21 |

| Acetone | Solvent | N/A | 30–50 mL | 58.08 |

| Potassium Iodide | Catalyst (Optional) | 0.05 | 83 mg | 166.00 |

Expert Tip: If reaction kinetics are sluggish, adding catalytic Potassium Iodide (Finkelstein condition) generates Benzyl Iodide in situ, a superior electrophile.

Step-by-Step Methodology

Step 1: Solvation and Activation

-

Charge a 100 mL round-bottom flask (RBF) with 3-Bromophenol (1.73 g) and Acetone (30 mL).

-

Add Potassium Carbonate (2.07 g) in a single portion.

-

Optional: Add catalytic KI.[1]

-

Stir at room temperature for 15 minutes. This "aging" period allows initial deprotonation and ensures the base is well-dispersed.[1]

Step 2: Alkylation

-

Add Benzyl Bromide (1.31 mL) dropwise via syringe.[1]

-

Note: Benzyl bromide is a potent lachrymator.[1] Perform strictly in a fume hood.

-

-

Equip the flask with a reflux condenser.[1]

-

Heat the mixture to a gentle reflux (

) for 4–6 hours. -

TLC Monitoring: Elute with 10% Ethyl Acetate in Hexanes. The product (

) is less polar than the starting phenol (

Step 3: Workup and Purification [3]

-

Cool the reaction to room temperature.

-

Filter off the inorganic solids (KBr, excess

) and rinse the filter cake with acetone. -

Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude oil.[1]

-

Critical Wash: Dissolve the oil in Diethyl Ether or Ethyl Acetate (50 mL).[1] Wash twice with 1M NaOH (20 mL) .[1]

-

Why? This converts unreacted 3-bromophenol into water-soluble sodium 3-bromophenoxide, removing it from the organic layer.[1]

-

-

Wash with Brine (20 mL), dry over

, filter, and concentrate.

Figure 2: Purification workflow highlighting the critical NaOH wash for purity.[1]

Characterization & Quality Control

Upon isolation, the product should be a colorless to pale yellow oil (or low-melting solid).[1]

Expected NMR Data (400 MHz, )

-

NMR:

- 7.35–7.45 (m, 5H, Benzyl aromatic protons).

- 7.10–7.18 (m, 3H, Aromatic protons of bromobenzene ring).

- 6.85–6.90 (m, 1H, Proton ortho to ether and para to bromo).

-

5.05 (s, 2H,

- NMR:

Mass Spectrometry (GC-MS)[1]

-

Molecular Ion (

): 262/264 (1:1 ratio due to -

Base Peak: 91 (

, Tropylium ion) – characteristic of benzyl ethers.

Process Safety & Hazard Mitigation

| Hazard | Source | Mitigation Strategy |

| Lachrymator | Benzyl Bromide | Dispense only in a functioning fume hood.[1] Neutralize spills with dilute ammonia.[1] |

| Skin Corrosion | 3-Bromophenol | Wear nitrile gloves.[1] Phenols penetrate skin rapidly and cause burns.[1] |

| Pressure Buildup | Reflux | Ensure condenser is vented to atmosphere (via drying tube) to prevent pressurization.[1] |

References

-

PubChem. 1-Benzyloxy-3-bromobenzene Compound Summary.[1][4] National Library of Medicine.[1] Available at: [Link][1]

-

Organic Syntheses. Williamson Ether Synthesis General Procedures. Org.[1][2] Synth. Coll. Vol. 1-10. (General reference for carbonate-mediated alkylation). Available at: [Link][1]

-

Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Procedure. Available at: [Link][1]

Sources

Technical Guide: Scalable Synthesis of 1-(Benzyloxy)-3-bromobenzene

Executive Summary

This guide details the synthesis of 1-(benzyloxy)-3-bromobenzene (CAS: 53087-13-1), a critical aryl halide intermediate used extensively in Suzuki-Miyaura cross-coupling reactions for medicinal chemistry.[1] The protocol utilizes a robust Williamson ether synthesis pathway, optimizing for regioselectivity (

By leveraging a weak base (

Mechanistic Insight & Reaction Design[2]

The Chemical Pathway

The reaction proceeds via a classic SN2 nucleophilic substitution . The process involves the in-situ deprotonation of 3-bromophenol (

Key Mechanistic Considerations:

-

Acidity vs. Basicity: The

difference between phenol (10) and the conjugate acid of the base ( -

Solvent Effect: Acetone is chosen as a polar aprotic solvent. It solvates the potassium cation (

), leaving the phenoxide anion "naked" and more reactive, thereby accelerating the SN2 rate. -

Regioselectivity: While phenols are ambident nucleophiles, the use of a "hard" electrophile (benzyl bromide) and a polar aprotic solvent heavily favors

-alkylation over

Mechanism Diagram

The following diagram illustrates the deprotonation equilibrium and the concerted SN2 transition state.

Figure 1: Mechanistic pathway showing the activation of the phenol and subsequent nucleophilic attack.[3]

Experimental Protocol

Reagents & Stoichiometry

| Component | Role | Equiv. | Mass/Vol (Scale) | Molar Mass |

| 3-Bromophenol | Substrate | 1.0 | 3.00 g | 173.01 g/mol |

| Benzyl Bromide | Electrophile | 1.1 | 2.20 mL | 171.04 g/mol |

| Potassium Carbonate | Base | 3.0 | 7.20 g | 138.21 g/mol |

| Acetone | Solvent | N/A | 100 mL | - |

Note: Benzyl bromide is a lachrymator.[4] Handle only in a fume hood.

Step-by-Step Procedure

This protocol is validated for high throughput and ease of workup.

-

Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Solvation: Charge the flask with 3-bromophenol (3.0 g) and anhydrous acetone (100 mL). Stir until fully dissolved.

-

Deprotonation: Add Potassium Carbonate (

, 7.2 g) in a single portion. The mixture will appear as a suspension.-

Technical Note: Anhydrous

is preferred to prevent hydrolysis of the benzyl bromide.

-

-

Addition: Add Benzyl Bromide (2.2 mL) dropwise via syringe over 5 minutes.

-

Reflux: Heat the reaction mixture to a gentle reflux (

) for 2 to 15 hours .-

Monitoring: Check progress via TLC (Hexane/EtOAc 9:1). The starting phenol spot (

) should disappear, replaced by the less polar product (

-

-

Workup:

-

Cool the mixture to room temperature.

-

Filtration: Filter off the solid inorganic salts (

, unreacted -

Concentration: Evaporate the filtrate under reduced pressure (Rotovap) to yield a crude white/off-white solid or oil.

-

-

Purification:

-

Option A (High Purity): Recrystallize from Hexane or Ethanol.

-

Option B (Quick): Flash column chromatography (Silica gel, 0-10% EtOAc in Hexane).

-

Operational Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation of the target ether.

Quality Control & Characterization

The product is typically a white solid with a melting point of 61–62 °C .

NMR Validation Data

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 5.05 | Singlet (s) | 2H | Benzylic | |

| 6.90 - 7.45 | Multiplet (m) | 9H | Aromatic Ring Protons | |

| 70.1 | - | - | Benzylic Carbon | |

| 159.1 | - | - | Ipso Carbon ( |

Data derived from standard spectroscopic literature for benzyl phenyl ethers.

Troubleshooting & Optimization

-

Low Yield: Ensure acetone is dry. Water consumes benzyl bromide (forming benzyl alcohol).

-

Coloration: If the product is yellow/brown, traces of oxidized phenol or bromine are present. Wash the organic layer with

during workup to remove unreacted phenol before recrystallization. -

Alternative Solvents: If acetone reflux is too slow, switch to Acetonitrile (

) (Reflux

Safety Information (GHS)

-

Benzyl Bromide: DANGER . Causes severe skin burns and eye damage. Potent lachrymator (tear gas). Use only in a functioning fume hood.

-

3-Bromophenol: Toxic if swallowed.[5] Irritant.

-

Potassium Carbonate: Irritant (dust).

References

-

ChemicalBook. (n.d.). 3-Benzyloxybromobenzene Synthesis Protocols. Retrieved from

-

ECHEMI. (n.d.). 1-Benzyloxy-3-bromobenzene Experimental Properties and NMR. Retrieved from

-

Org. Synth. (n.d.). General Procedures for Williamson Ether Synthesis. (Referenced for general mechanistic conditions). Retrieved from

-

PubChem. (2023). 1-Benzyl-3-bromobenzene Compound Summary. National Library of Medicine. Retrieved from

Sources

Strategic Utilization of 1-(Benzyloxy)-3-bromobenzene: Nomenclature, Synthesis, and Application in Medicinal Chemistry

[1][2]

Introduction & Nomenclature Architecture

In the high-throughput environment of modern drug discovery, 1-(Benzyloxy)-3-bromobenzene (CAS: 53087-13-1) serves as a critical "linchpin" intermediate.[1][2] Its structural value lies in its duality: it possesses a robust protecting group (benzyl ether) stable under basic conditions, and a reactive handle (aryl bromide) primed for transition-metal catalyzed cross-coupling.[1][2]

For the application scientist, navigating the nomenclature is not merely about semantics—it is about database interoperability.[1][2][3] Different suppliers and patent databases index this compound under varying conventions. Below is the definitive synonym ontology required for exhaustive literature and procurement searches.

Table 1: Synonym & Identifier Ontology

| Category | Primary Identifier / Synonym | Contextual Utility |

| IUPAC Name | This compound | Official chemical nomenclature.[1][2][4][5] |

| Common Name | Benzyl 3-bromophenyl ether | Frequently used in supplier catalogs (Sigma, TCI).[1][2] |

| Inverted Name | 3-Benzyloxybromobenzene | Common in older literature and patent claims.[1][2][3] |

| Structural Name | 1-Bromo-3-(phenylmethoxy)benzene | Descriptive of the ether linkage; used in chemical ontology mapping.[1][2] |

| Abbreviated | m-Benzyloxybromobenzene | Denotes meta substitution pattern explicitly.[1][2][3] |

| CAS Number | 53087-13-1 | The unique numerical identifier for procurement.[1][2][3][5][6] |

| InChIKey | HVWZMGZBJCJDOX-UHFFFAOYSA-N | For digital chemoinformatics and substructure searching.[1][2][3] |

Physicochemical Profile

Understanding the physical state of this intermediate is crucial for process scale-up.[1][2][3] Unlike many liquid aryl halides, this compound is a solid at room temperature, facilitating easier handling and weighing during solid-phase synthesis or automated dispensing.[1][2]

Table 2: Key Physical Properties

| Property | Value | Operational Note |

| Molecular Weight | 263.13 g/mol | - |

| Appearance | White to off-white crystalline powder | Discoloration (yellowing) indicates oxidation or free bromine; recrystallization required.[1][2] |

| Melting Point | 60.0 – 64.0 °C | Sharp melting point indicates high purity (>98%).[2][3] |

| Solubility | Soluble in Acetone, EtOAc, DCM, THF | Insoluble in water; allows for aqueous extraction workups.[1][2][3] |

| Storage | < 30°C, Dry, Dark | Benzyl ethers can oxidize to benzaldehyde/phenol over long periods if exposed to light/air.[1][2][3] |

Synthetic Protocol: Williamson Ether Synthesis

The most robust route to this compound is the Williamson Ether Synthesis .[1][2] While simple in theory, the choice of base and solvent controls the impurity profile.[1][2][3] The protocol below utilizes Potassium Carbonate (

Why this method?

-

Causality:

is a mild base that deprotonates the phenol without promoting side reactions (like elimination of the benzyl bromide) that stronger bases (NaH) might risk at scale.[2][3] -

Solvent Choice: Acetone allows for easy reflux temperatures (~56°C) and simple removal, whereas DMF (often used) is difficult to remove completely and can poison downstream palladium catalysts.[2][3]

Experimental Workflow

Reagents:

-

Benzyl Bromide (1.1 eq) - Slight excess to drive completion.

-

Potassium Carbonate (

), anhydrous (3.0 eq)[2][3]

Step-by-Step Procedure:

-

Charge: To a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, add 3-Bromophenol and Acetone. Stir until dissolved.

-

Deprotonation: Add anhydrous

in a single portion. The suspension will turn milky.[1][2][3] -

Addition: Add Benzyl Bromide dropwise via syringe or addition funnel over 10 minutes. Note: Exothermic reaction; monitor temperature.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 60°C oil bath) for 15 hours.

-

Monitoring (Self-Validation): Check via TLC (Hexane/EtOAc 9:1). The starting material (3-Bromophenol) should be consumed (

), and the product spot ( -

Workup:

-

Purification: Recrystallize from minimal hot Hexane. Cool to 0°C to precipitate white crystals.[1][2][3]

Visualization: Synthetic Pathway[1][2][7][9]

Figure 1: Operational workflow for the Williamson Ether synthesis of the target compound.

Applications in Drug Discovery[1][3][9]

This compound is not an end-product; it is a scaffold.[1][2] Its primary utility in medicinal chemistry is twofold:

-

The "Masked" Phenol: The benzyl group protects the oxygen.[1][2][3] Phenols are often incompatible with organometallic reagents (Grignards, Lithiates).[2][3] By masking it as a benzyl ether, chemists can manipulate the bromine atom without touching the oxygen.[1][2][3] Later, the benzyl group is removed (hydrogenolysis,

) to reveal the phenol.[1][2] -

The Cross-Coupling Partner: The meta-bromide is perfectly positioned for Suzuki-Miyaura or Buchwald-Hartwig couplings to build biaryl systems common in kinase inhibitors and analgesics.[1][2][3]

Case Study: Narciclasine Analog Synthesis

A prominent example of this compound's utility is in the chemoenzymatic synthesis of 10-benzyloxy-Narciclasine , a derivative of the potent anticancer Amaryllidaceae alkaloid.[1][2][7]

-

Mechanism: The this compound undergoes enzymatic dihydroxylation (using toluene dioxygenase) or metal-catalyzed coupling to build the complex fused-ring core of Narciclasine.[1][2]

-

Significance: This demonstrates the compound's role in "divergent synthesis"—starting with a simple aromatic ether to build complex, stereochemically dense natural products.[1][2][3]

Reactivity Flowchart

Figure 2: Divergent reactivity profile. The compound serves as a gateway to biaryls (Path A) or boronic acids (Path B).[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 597532, 1-Benzyloxy-3-bromobenzene.[1][2][3] Retrieved from [Link][2]

-

V. Snieckus et al. Synthesis and biological evaluation of 10-benzyloxy-Narciclasine. National Institutes of Health (PMC).[2][3] Retrieved from [Link]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. 1-Benzyl-3-bromobenzene | C13H11Br | CID 597532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(Benzyloxy)-4-bromobenzene | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. kemcal.com [kemcal.com]

- 5. echemi.com [echemi.com]

- 6. 3-BENZYLOXYBROMOBENZENE synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis and biological evaluation of 10-benzyloxy-Narciclasine - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: 1-(Benzyloxy)-3-bromobenzene in Medicinal Chemistry

Executive Summary

1-(Benzyloxy)-3-bromobenzene (CAS: 53087-13-1) is a critical bifunctional intermediate in the synthesis of small-molecule therapeutics. It serves a dual role in medicinal chemistry: providing an electrophilic aryl bromide handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) while simultaneously acting as a robust benzyl-protected phenol. This protection strategy is essential for masking the acidic phenolic proton during base-sensitive transformations, allowing for the late-stage revelation of the hydroxyl group via hydrogenolysis. This guide details its physicochemical properties, safety protocols, synthetic production, and strategic utility in drug development.

Part 1: Chemical Identity & Physicochemical Properties[1]

The following data aggregates experimental values from standard industrial certificates of analysis (CoA) and safety databases.

| Property | Value / Description |

| IUPAC Name | 1-Bromo-3-(phenylmethoxy)benzene |

| Common Synonyms | 3-Benzyloxybromobenzene; Benzyl 3-bromophenyl ether |

| CAS Number | 53087-13-1 |

| Molecular Formula | C₁₃H₁₁BrO |

| Molecular Weight | 263.13 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 57–64 °C (Purity dependent) |

| Solubility | Soluble in DCM, Ethyl Acetate, THF; Insoluble in Water |

| Flash Point | >110 °C (Predicted) |

Part 2: Safety & Hazard Profile (GHS Standards)

Safety Directive: Treat this compound as a potent irritant and potential sensitizer. While specific toxicological data is often extrapolated from analogous aryl halides, the presence of the benzylic ether and bromide functionalities necessitates strict adherence to the following protocols.

GHS Classification & Hazard Statements[1][2][4]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Emergency Response Protocols (Self-Validating Systems)

-

Ocular Exposure: Immediate irrigation is critical. The lipophilic nature of the ether suggests it may adhere to corneal tissue. Flush with saline/water for 15 minutes minimum while lifting eyelids.

-

Dermal Contact: Do not use solvents (ethanol/acetone) to wash skin, as this may increase transdermal absorption. Wash with copious soap and water.

-

Spill Management: Isolate the area. Adsorb solid spills with inert vermiculite or damp sand to prevent dust generation. Do not sweep dry dust (inhalation risk).

Reactivity Logic

-

Incompatible Materials: Strong oxidizing agents (risk of benzylic oxidation).

-

Fire Hazard: Emits toxic hydrogen bromide (HBr) gas upon combustion. Firefighters must use SCBA.

Part 3: Synthetic Pathways & Production

The industrial standard for synthesizing this compound is the Williamson Ether Synthesis . This method is preferred over Mitsunobu conditions due to scalability and the use of inexpensive inorganic bases.

Synthesis Workflow (Graphviz Visualization)

Figure 1: Williamson ether synthesis pathway via Sn2 mechanism.

Detailed Experimental Protocol

Objective: Synthesis of this compound on a 20g scale.

-

Reagent Setup:

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 3-Bromophenol (20.0 g, 115 mmol) and Acetone (200 mL).

-

Expert Note: Acetone is chosen for its polarity, which stabilizes the phenoxide intermediate, and ease of removal. Acetonitrile is a valid alternative if higher reflux temperatures are needed.

-

-

Base Addition:

-

Add Potassium Carbonate (K₂CO₃) (31.8 g, 230 mmol, 2.0 eq).

-

Causality: Using 2 equivalents ensures complete deprotonation of the phenol and buffers the HBr generated during the reaction. The heterogeneous nature of K₂CO₃ in acetone requires vigorous stirring.

-

-

Electrophile Addition:

-

Add Benzyl Bromide (15.0 mL, 126 mmol, 1.1 eq) dropwise over 10 minutes.

-

Safety: Benzyl bromide is a potent lachrymator. Perform this step strictly in a fume hood.

-

-

Reaction & Quench:

-

Workup & Purification:

Part 4: Functional Utility in Drug Discovery[2]

This compound is a staple "Building Block" in medicinal chemistry. Its primary utility lies in the Protecting Group Strategy .

Strategic Workflow (Graphviz Visualization)

Figure 2: The "Masked Phenol" strategy allows the construction of complex scaffolds before revealing the reactive hydroxyl group.

Applications

-

Suzuki-Miyaura Coupling: The bromide is an excellent leaving group for Palladium-catalyzed coupling with aryl boronic acids. The benzyl ether is stable to the basic conditions (e.g., K₃PO₄) required for this reaction.

-

Grignard Formation: Can be converted to the Grignard reagent (3-benzyloxyphenylmagnesium bromide) for nucleophilic attack on ketones or aldehydes.

-

Deprotection: The benzyl group is orthogonal to many other protecting groups (like Boc or TBDMS). It is removed cleanly using H₂/Pd-C, regenerating the phenol which can then participate in hydrogen bonding within a protein active site.

Part 5: Handling & Storage[2]

-

Storage Conditions: Store in a cool, dry place (<25 °C). Keep container tightly closed.

-

Shelf Life: Stable for >2 years if protected from moisture and direct light.

-

Degradation Indicators: Yellowing of the white powder indicates oxidation or the presence of free bromine/phenol impurities.

References

-

Sigma-Aldrich. (n.d.). 3-Benzyloxybromobenzene Safety Data Sheet. Retrieved from

-

Tokyo Chemical Industry (TCI). (n.d.). Product Specification: 1-Benzyloxy-3-bromobenzene.[1][3][4][5][6] Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 87565142, this compound. Retrieved from

-

ChemicalBook. (n.d.). Synthesis of 3-Benzyloxybromobenzene. Retrieved from

Sources

- 1. echemi.com [echemi.com]

- 2. 3-BENZYLOXYBROMOBENZENE synthesis - chemicalbook [chemicalbook.com]

- 3. 53087-13-1|this compound|BLD Pharm [bldpharm.com]

- 4. 1-Benzyloxy-3-bromobenzene | 53087-13-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. labproinc.com [labproinc.com]

- 6. 1-Benzyloxy-3-bromobenzene | 53087-13-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Compound Profile: Understanding 1-(Benzyloxy)-3-bromobenzene

An In-Depth Technical Guide to the Handling and Storage of 1-(Benzyloxy)-3-bromobenzene

This guide provides a comprehensive framework for the safe handling, storage, and management of this compound, a key intermediate in pharmaceutical and fine chemical synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond procedural checklists to instill a deep understanding of the causality behind recommended safety protocols, grounded in the compound's specific chemical properties and reactivity.

This compound (CAS No: 53087-13-1) is an aromatic ether widely utilized as a building block in organic synthesis. Its utility stems from its bifunctional nature: the brominated phenyl ring serves as a handle for cross-coupling reactions (e.g., Suzuki, Heck) and the formation of Grignard reagents, while the benzyl ether provides a stable protecting group for the phenolic oxygen.[1] Its role as a versatile intermediate in the development of complex molecules, including novel therapeutic agents, necessitates stringent adherence to safety and handling protocols to ensure experimental integrity and personnel safety.[2]

Physicochemical and Structural Data

The compound's physical state as a white to off-white solid with a relatively low melting point dictates its handling as a powder, with attention paid to dust control.[3][4]

| Property | Value | Source |

| CAS Number | 53087-13-1 | [4] |

| Molecular Formula | C₁₃H₁₁BrO | [4] |

| Molecular Weight | 263.13 g/mol | [4] |

| Appearance | White to light yellow crystal powder/solid | [3][4] |

| Melting Point | 59-64 °C | [3][4] |

| Boiling Point | ~333.5 °C at 760 mmHg | [4] |

| Flash Point | ~137.6 °C | [4] |

Core Reactivity: The "Why" Behind the Precautions

Understanding the compound's reactivity is fundamental to appreciating its hazards. Three key structural features govern its chemical behavior:

-

The Aryl Bromide Moiety (C-Br Bond): The carbon-bromine bond is a primary site for reactivity. It is susceptible to forming highly reactive and often pyrophoric organometallic intermediates (e.g., Grignard reagents, organolithiums).[1] This reactivity necessitates the strict exclusion of water and protic solvents during many synthetic applications and dictates incompatibility with strong reducing agents. Furthermore, under forcing conditions with strong bases, it can undergo elimination to form a highly reactive benzyne intermediate.[5]

-

The Benzyl Ether Linkage (C-O-C): Like other ethers, this group is prone to slow oxidation upon exposure to air and light, leading to the formation of unstable and potentially explosive peroxides. This is the primary driver for storing the compound under inert atmosphere and away from light. The benzyl ether can be cleaved under various conditions, including strong acids, catalytic hydrogenation, or oxidation.[6][7][8]

-

The Benzylic Position (Ph-CH₂-O): The methylene (CH₂) bridge is a benzylic position, making it susceptible to free-radical reactions, such as halogenation, under UV light or with radical initiators.[9][10] This reactivity, while useful synthetically, underscores the need for controlled storage conditions.

Hazard Identification and Comprehensive Risk Assessment

This compound is classified as an irritant and is harmful if swallowed. A thorough risk assessment must precede any handling of this material.

GHS Hazard Classification

| Hazard Statement | Classification | Rationale & Implications |

| H315 | Causes skin irritation (Skin Irrit. 2) | Direct contact can cause redness, itching, and inflammation. Prolonged exposure should be avoided, and appropriate gloves are mandatory. |

| H319 | Causes serious eye irritation (Eye Irrit. 2A) | The compound can cause significant, but reversible, eye damage upon contact. Chemical splash goggles or a face shield are essential. |

| H335 | May cause respiratory irritation (STOT SE 3) | Inhalation of the powder or dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[11][12] Handling must occur in a well-ventilated area, preferably a chemical fume hood. |

| H302 | Harmful if swallowed (Acute Tox. 4) | Ingestion can lead to systemic toxicity.[11] Eating, drinking, and smoking in the laboratory are strictly prohibited.[13] |

| H317 | May cause an allergic skin reaction | Some data suggests a potential for skin sensitization, where repeated exposure may lead to an allergic rash.[4] |

Sources for GHS Classification:[4][11][12]

The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion. Due to the nature of halogenated aromatic compounds, chronic exposure may pose additional risks, including potential liver and kidney effects, though specific data for this compound is limited.[14] Therefore, the precautionary principle of minimizing all chemical exposures must be rigorously applied.[15]

Standard Operating Procedures for Safe Handling

A self-validating system of protocols ensures that safety is integrated into the workflow, not left to chance.

Engineering Controls & Personal Protective Equipment (PPE)

The first line of defense is to engineer out the hazard.

-

Primary Engineering Control: All manipulations of this compound, including weighing, dispensing, and transferring, must be conducted within a certified chemical fume hood to prevent inhalation of airborne particulates.[13][16]

-

Personal Protective Equipment (PPE): The minimum required PPE includes:

-

Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum, but chemical splash goggles are strongly recommended.[17]

-

Hand Protection: Nitrile or neoprene gloves. Inspect gloves for integrity before each use and wash hands thoroughly after removal.[18]

-

Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened.[19]

-

Protocol: Chemical Receipt and Initial Storage

-

Verification: Upon receipt, cross-reference the container label with the shipping documents and the Safety Data Sheet (SDS).

-

Integrity Check: Visually inspect the container for any signs of damage, such as cracks or loose seals. Do not accept damaged containers.

-

Labeling: Ensure the container is clearly labeled with the chemical name, date of receipt, and relevant hazard pictograms.

-

Initial Storage: Immediately transfer the container to a designated, secure storage location that meets the requirements outlined in Section 4.

Protocol: Weighing and Dispensing in the Laboratory

-

Prepare Workspace: Ensure the chemical fume hood sash is at the appropriate height. Decontaminate the work surface before and after use.

-

Don PPE: Wear all required PPE as specified in section 3.1.

-

Grounding: When transferring significant quantities of powder, take measures to prevent the buildup of electrostatic charge.[20]

-

Dispensing: Use a dedicated spatula or scoop for this chemical. Open the container slowly. To minimize dust generation, do not pour the powder from a height. Gently scoop the required amount into a tared, sealed weighing container.

-

Seal Promptly: Immediately and tightly reseal the main container after dispensing.[16][19][20] This is critical to minimize exposure to air and moisture.

-

Cleanup: Carefully wipe down the spatula, work surface, and any other contaminated equipment with a suitable solvent-dampened cloth. Dispose of all contaminated materials as hazardous waste.

-

Doff PPE: Remove gloves and wash hands thoroughly with soap and water.

Long-Term Storage and Chemical Stability

The primary objective of proper storage is to maintain the chemical's purity and prevent the formation of hazardous degradation products like peroxides.

Optimal Storage Conditions

| Parameter | Recommended Condition | Rationale / Causality |

| Temperature | Cool; some suppliers recommend 2-8°C | Reduces the rate of potential decomposition and peroxide formation.[2][17] |

| Atmosphere | Dry, Inert (e.g., Argon or Nitrogen) | Prevents slow oxidation to form explosive peroxides and hydrolysis from atmospheric moisture.[16][19][20] |

| Light | Store in the dark (amber vial/cabinet) | Prevents photochemical reactions, including potential radical reactions at the benzylic position. |

| Container | Tightly sealed, original container | Prevents leakage and contamination. Containers must be kept upright.[16][20] |

| Ventilation | Store in a well-ventilated, approved area | Ensures that any potential vapors do not accumulate in the storage area.[19][20] |

Incompatibilities and Degradation

-

Incompatible Materials: Keep segregated from strong oxidizing agents, strong acids, and strong bases to prevent vigorous and potentially hazardous reactions.[21]

-

Signs of Degradation: Visually inspect the material before use. Any significant change in color (e.g., yellowing) or texture could indicate degradation. For older containers of ethers, it is prudent practice to test for the presence of peroxides using commercially available test strips before heating or concentrating any solutions.

Emergency Response Protocols

Spill Management:

-

Evacuate non-essential personnel from the immediate area.

-

Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully sweep up the absorbed material without creating dust.

-

Place the waste in a suitable, labeled, and sealed container for hazardous waste disposal.

-

Decontaminate the spill area.

First Aid:

-